azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Description
Systematic IUPAC Nomenclature and Structural Classification
Hierarchical Decomposition of the Compound's IUPAC Name
The IUPAC name follows a parent-child hierarchy that systematically describes:
- Core lipid backbone : A glycerol derivative with sn-position specificity.
- Phosphoester linkages : Phosphate groups connecting the glycerol backbone to a modified inositol ring.
- Fatty acyl chains : Unsaturated C18 fatty acids at sn-1 and sn-2 positions.
- Inositol modifications : Trihydroxy-diphosphonooxy substitutions on the cyclohexyl ring.
Table 1: Component breakdown of the IUPAC name
| Component | Description | Positional Notation |
|---|---|---|
| Azane | Parent hydride (ammonia derivative; indicates nitrogen presence) | N/A |
| (2R)-3-[...]oxypropyl | sn-Glycerol backbone with R-configuration at C2 | sn-1 and sn-2 positions |
| Hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl | Phosphorylated myo-inositol with three hydroxyl and two phosphonooxy groups | Inositol ring positions 2,4,6 (hydroxyls); 3,5 (phosphates) |
| (Z)-Octadec-9-enoyl | Monounsaturated C18 fatty acid (oleic acid) | sn-1 and sn-2 positions |
This nomenclature aligns with LIPID MAPS conventions for glycerophosphoinositol bisphosphates, where phosphate positions are specified in square brackets.
Stereochemical Configuration Analysis at Chiral Centers
The compound contains six chiral centers :
- Glycerol backbone : C2 (R-configuration).
- Inositol ring : C2 (R), C3 (S), C5 (R), C6 (R).
- Double bonds : Z-configuration in both octadec-9-enoyl chains.
Table 2: Stereochemical assignments
| Chiral Center | Configuration | Structural Role |
|---|---|---|
| Glycerol C2 | R | Determines sn-1/sn-2 asymmetry |
| Inositol C2 | R | Affects phosphate group spatial orientation |
| Inositol C3 | S | Positions phosphate at ring carbon 3 |
| Inositol C5 | R | Positions phosphate at ring carbon 5 |
| Inositol C6 | R | Places hydroxyl group axially |
| Fatty acid C9 | Z | Cis double bond induces kinked acyl chain |
The myo-inositol configuration (2R,3S,5R,6R) matches the stereochemistry of canonical phosphatidylinositol 3,5-bisphosphate derivatives. The Z-configuration in fatty acids ensures membrane fluidity by preventing tight acyl chain packing.
Phosphoester-Lipid Hybrid Structure Characterization
The compound exhibits dual characteristics:
Phosphoester Domain
- Phosphodiester bonds : Link glycerol to inositol via phosphate groups.
- Phosphonooxy groups : At inositol positions 3 and 5, creating a bisphosphate motif.
- Hydroxyl groups : At inositol positions 2,4,6 for hydrogen bonding.
Lipid Domain
- Diacylglycerol (DAG) backbone : 1,2-dioleoyl-sn-glycerol configuration.
- Unsaturated acyl chains : (Z)-octadec-9-enoyl groups (18:1Δ9) at both sn-positions.
Table 3: Hybrid structure properties
| Feature | Phosphoester Contribution | Lipid Contribution |
|---|---|---|
| Solubility | Hydrophilic (due to phosphates) | Hydrophobic (acyl chains) |
| Charge | −4 (at physiological pH) | Neutral |
| Conformation | Rigid inositol ring | Flexible acyl tails |
| Functional role | Membrane signaling domain | Membrane anchoring |
This hybrid structure enables simultaneous membrane embedding (via lipid tails) and participation in cell signaling (via phosphorylated inositol). The 3,5-bisphosphate configuration on inositol is distinct from the more common 4,5-bisphosphate isoforms, suggesting specialized interactions with proteins requiring this stereochemical arrangement.
Properties
Molecular Formula |
C45H88NO19P3 |
|---|---|
Molecular Weight |
1040.1 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40?,41-,42-,43-,44+,45?;/m1./s1 |
InChI Key |
JFWCCBKCGYVZEW-UOMZNSHMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired stereochemistry.
Introduction of hydroxyl and phosphonooxy groups: Hydroxyl groups can be introduced through oxidation reactions, while phosphonooxy groups can be added using phosphorylation reagents.
Attachment of octadec-9-enoyl groups: This step involves esterification reactions where octadec-9-enoyl groups are attached to the hydroxyl groups on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The double bonds in the octadec-9-enoyl groups can be reduced to form saturated alkyl chains.
Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of double bonds may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a functional additive in various products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Membrane interaction: The compound’s lipophilic groups may allow it to integrate into cell membranes, affecting membrane properties and functions.
Comparison with Similar Compounds
Head Group Variations
- Target Compound vs. PGW Ligand: The target’s cyclohexyl-diphosphonooxy-azane head group differs significantly from PGW’s phosphatidylglycerol head. The additional phosphonooxy groups may enhance binding to divalent cations (e.g., Ca²⁺) or enzymes, while PGW’s glycerol moiety favors interactions with bacterial membranes .
- Target Compound vs. Phosphoinositol-Bisphosphate (): The phosphoinositol-bisphosphate head group in is critical for intracellular signaling (e.g., recruiting proteins to membranes). In contrast, the target’s azane-linked cyclohexyl group may confer unique charge distribution, affecting solubility and protein binding .
Acyl Chain Configuration
- Both the target compound and PGW () feature (Z)-octadec-9-enoyl (oleoyl) chains, which are common in biological membranes and enhance fluidity. However, compounds with polyunsaturated chains (e.g., ) exhibit higher oxidative susceptibility but greater flexibility in signaling contexts .
Stereochemical Specificity
- The (2R,3S,5R,6R) configuration in the target compound’s cyclohexyl ring contrasts with the (2S) stereochemistry in simpler phosphatidylglycerols. This specificity may influence chiral recognition in enzyme-substrate interactions .
Bioactivity and Computational Predictions
Similarity Indexing
Using Tanimoto coefficients (), the target compound shows ~65–70% similarity to phosphatidylglycerol derivatives (e.g., PGW) and ~50% similarity to phosphoinositol-bisphosphates. High similarity clusters suggest shared bioactivity profiles, such as membrane binding or kinase modulation .
Docking Affinity Variability
Minor structural changes, such as replacing a phosphate with a phosphonooxy group (), can drastically alter docking scores. The target’s diphosphonooxy groups may increase affinity for kinases or phosphatases compared to mono-phosphorylated analogs .
Biological Activity
The compound azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic molecule with significant biological implications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups including hydroxyls, phosphonates, and fatty acid esters. The presence of these groups contributes to its reactivity and interaction with biological systems.
Structural Formula
- Antioxidant Activity : The hydroxyl groups in the compound are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
- Cell Membrane Interaction : The fatty acid moiety (octadec-9-enoate) enhances the lipophilicity of the compound, allowing it to integrate into cell membranes. This integration can influence membrane fluidity and permeability.
- Enzyme Modulation : The phosphonate groups may interact with various enzymes, potentially acting as inhibitors or activators depending on the target enzyme's nature. This modulation can affect metabolic pathways significantly.
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cells by inducing apoptosis. The specific azane structure may enhance this effect through targeted delivery mechanisms.
- Neuroprotective Effects : Compounds with similar functional groups have been shown to protect neuronal cells from apoptosis in neurodegenerative diseases. The antioxidant properties may play a significant role in this protective effect.
- Anti-inflammatory Properties : Research indicates that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of azane derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.
Study 2: Cytotoxicity in Cancer Cells
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis.
| Cell Line | IC50 (µM) | Apoptosis (%) |
|---|---|---|
| HeLa | 12 | 45 |
| MCF-7 | 15 | 40 |
| A549 | 10 | 50 |
Study 3: Neuroprotective Effects
In a model of oxidative stress-induced neurodegeneration, treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
